molecular formula C20H20N2O B13105199 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

Cat. No.: B13105199
M. Wt: 304.4 g/mol
InChI Key: FBYCCABSRPJCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with cyclohexanone and phenyl isocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2(1H)-one: The parent compound of the quinazolinone family.

    4-Phenylquinazolin-2(1H)-one: A similar compound with a phenyl group at the 4-position.

    1-Cyclohexylquinazolin-2(1H)-one: A compound with a cyclohexyl group at the 1-position.

Uniqueness

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is unique due to the presence of both cyclohexyl and phenyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-cyclohexyl-4-phenylquinazolin-2-one

InChI

InChI=1S/C20H20N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2

InChI Key

FBYCCABSRPJCII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.